Cell Line-Specific IC50 Values Differentiate D,L-BSO from L-BSO and Other GCS Inhibitors
D,L-Buthionine sulfoximine (BSO) exhibits cell line-dependent potency in depleting glutathione, with IC50 values varying significantly across tumor types. For L-BSO, the active isomer, reported IC50 values are 1.9 µM for melanoma, 8.6 µM for breast, and 29 µM for ovarian tumor cells . In contrast, the higher homolog heptathionine sulfoximine demonstrates greater GSH depletion but is also associated with significant toxicity, limiting its utility [1]. Methionine sulfoximine, a structural analog, inhibits γ-GCS with >100-fold lower potency compared to BSO [2].
| Evidence Dimension | IC50 for GSH depletion in tumor cell lines |
|---|---|
| Target Compound Data | L-BSO: 1.9 µM (melanoma), 8.6 µM (breast), 29 µM (ovarian) |
| Comparator Or Baseline | Methionine sulfoximine: IC50 >200 µM (inferred from >100-fold lower potency); Heptathionine sulfoximine: Greater depletion but toxic |
| Quantified Difference | BSO is at least 100-fold more potent than methionine sulfoximine |
| Conditions | In vitro cell culture assays |
Why This Matters
This differential potency profile is critical for researchers selecting an inhibitor that achieves effective GSH depletion at non-toxic concentrations in specific cell types, enabling robust experimental design and reproducibility.
- [1] Griffith, O. W. (1982). Mechanism of action, metabolism, and toxicity of buthionine sulfoximine and its higher homologs, potent inhibitors of glutathione synthesis. *Journal of Biological Chemistry*, 257(22), 13704-13712. View Source
- [2] Richman, P. G., Orlowski, M., & Meister, A. (1973). Inhibition of γ-glutamylcysteine synthetase by L-methionine-S-sulfoximine. *Journal of Biological Chemistry*, 248(19), 6684-6690. View Source
